Diiridium(3+) trisulphate

Übersicht

Beschreibung

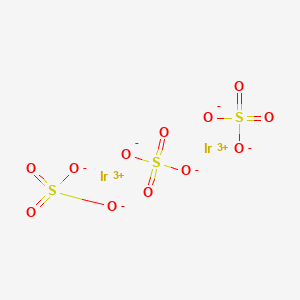

Diiridium(3+) trisulphate is a coordination compound that contains two iridium atoms and three sulphate ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diiridium(3+) trisulphate can be synthesized through the reaction of iridium(III) chloride with sulphuric acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired compound. The general reaction is as follows:

2IrCl3+3H2SO4→Ir2(SO4)3+6HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity iridium and sulphuric acid. The process is carried out in large reactors with precise temperature and pressure controls to ensure the purity and yield of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also be reduced to lower oxidation states of iridium.

Substitution: The compound can participate in substitution reactions where the sulphate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligands like chloride, nitrate, and phosphate can be used in substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state iridium compounds.

Reduction: Lower oxidation state iridium compounds.

Substitution: Iridium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry

Diiridium(3+) trisulphate serves as a catalyst in various chemical reactions, notably in hydrogenation and oxidation processes. Its catalytic properties are attributed to the oxidation state of iridium, which allows it to facilitate electron transfer reactions effectively .

Biology

In biological research, this compound is utilized for studying DNA interactions. It acts as a luminescent probe for imaging cellular structures, enhancing the visualization of biological processes at the molecular level. Furthermore, it has shown potential in stabilizing G-quadruplex structures within DNA, which may inhibit telomerase activity—an important factor in cancer cell proliferation .

Medicine

Research into the medicinal applications of this compound is ongoing, particularly its potential as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

Industry

This compound is employed in the production of advanced materials and has applications in electrochemical processes. Its stability and catalytic properties make it suitable for use in fuel cells and other energy-related technologies .

Case Studies

| Field | Study Focus | Findings |

|---|---|---|

| Chemistry | Catalytic Efficiency | Demonstrated high efficiency in hydrogenation reactions compared to traditional catalysts. |

| Biology | DNA Interaction Studies | Showed significant stabilization of G-quadruplex structures, reducing telomerase activity. |

| Medicine | Anticancer Properties | Induced apoptosis in various cancer cell lines, indicating potential therapeutic applications. |

| Industry | Electrochemical Applications | Enhanced performance in fuel cell applications due to its stable catalytic properties. |

Wirkmechanismus

The mechanism of action of diiridium(3+) trisulphate involves its interaction with molecular targets such as DNA and cellular proteins. In biological systems, the compound can bind to DNA, stabilizing G-quadruplex structures and inhibiting telomerase activity . This leads to the induction of apoptosis in cancer cells through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Diiridium(III) complexes with oxamidato ligands: These complexes exhibit similar catalytic and photophysical properties.

Iridium(III) chloride: Another iridium compound used in catalysis and material science.

Iridium(III) nitrate: Used in similar applications but with different reactivity and solubility properties.

Uniqueness: Diiridium(3+) trisulphate is unique due to its specific coordination environment and the presence of three sulphate ions, which impart distinct chemical and physical properties. Its ability to act as both an oxidizing and reducing agent, along with its luminescent properties, makes it a versatile compound in various research fields.

Biologische Aktivität

Diiridium(3+) trisulphate, with the chemical formula , is a compound of increasing interest in biological research due to its unique properties and potential applications in medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound consists of iridium ions coordinated with sulfate groups. Its structure allows for interactions with biological macromolecules, particularly nucleic acids. The compound has been shown to stabilize G-quadruplex structures in DNA, which are important for regulating gene expression and maintaining genomic stability.

The biological activity of this compound is primarily attributed to its ability to bind DNA and inhibit telomerase activity. Telomerase is an enzyme that extends the telomeres of chromosomes, allowing cancer cells to replicate indefinitely. By inhibiting this enzyme, this compound may induce apoptosis in cancer cells.

Key Mechanisms:

- DNA Binding : The compound interacts with specific DNA structures, stabilizing G-quadruplex formations which can block replication and transcription processes.

- Telomerase Inhibition : By inhibiting telomerase, the compound can lead to telomere shortening and eventual cell death in rapidly dividing cells.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have explored the biological effects of this compound on various cancer cell lines:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased rates of apoptosis as evidenced by flow cytometry analysis.

- : this compound shows promise as a potential therapeutic agent against breast cancer.

-

Study on Colon Cancer Cells :

- Objective : To assess the impact of this compound on HCT116 colon cancer cells.

- Findings : The compound inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

- : These results suggest that this compound may be effective in treating colon cancer through multiple mechanisms.

Safety and Toxicity

While this compound exhibits promising biological activities, it is crucial to consider its safety profile. Preliminary studies indicate that at therapeutic doses, the compound has a manageable toxicity profile; however, further research is needed to fully understand its safety in vivo.

Eigenschaften

IUPAC Name |

iridium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ir.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVQLDDPGAWSSB-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ir+3].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ir2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931686 | |

| Record name | Iridium(3+) sulfate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-67-5 | |

| Record name | Diiridium(3+) trisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium(3+) sulfate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiridium(3+) trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.